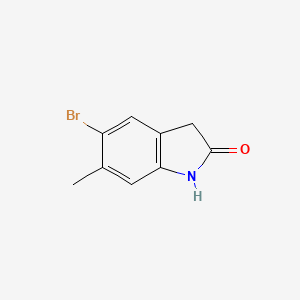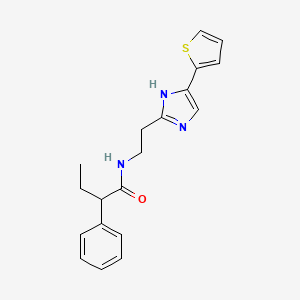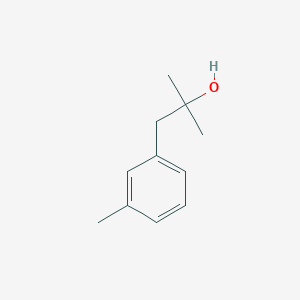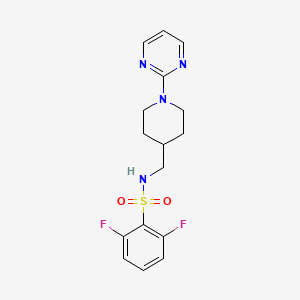![molecular formula C16H23NO2S B2747837 N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide CAS No. 1448122-19-7](/img/structure/B2747837.png)
N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide is a complex organic compound that features a benzamide core with a methoxytetrahydrothiophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide typically involves a multi-step process. The initial step often includes the preparation of the 3-methoxytetrahydrothiophene moiety, which is then coupled with a benzamide derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzamide
- N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide stands out due to its specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the methoxytetrahydrothiophene moiety also adds to its unique properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-11-7-12(2)14(13(3)8-11)15(18)17-9-16(19-4)5-6-20-10-16/h7-8H,5-6,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKLHCMXVUCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCSC2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)


![1-[(2-methyl-1H-indol-5-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2747760.png)
![3-[(3-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2747763.png)
![N-(2-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2747764.png)

![(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2747766.png)
![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)





